4-(Piperidin-4-ylmethyl)morpholine dihydrochloride

Catalog No.
S3443981
CAS No.
81310-63-6
M.F
C10H22Cl2N2O
M. Wt
257.20
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Piperidin-4-ylmethyl)morpholine dihydrochloride

CAS Number

81310-63-6

Product Name

4-(Piperidin-4-ylmethyl)morpholine dihydrochloride

IUPAC Name

4-(piperidin-4-ylmethyl)morpholine;dihydrochloride

Molecular Formula

C10H22Cl2N2O

Molecular Weight

257.20

InChI

InChI=1S/C10H20N2O.2ClH/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12;;/h10-11H,1-9H2;2*1H

InChI Key

DRAWGXYWPRKLOA-UHFFFAOYSA-N

SMILES

C1CNCCC1CN2CCOCC2.Cl.Cl

Canonical SMILES

C1CNCCC1CN2CCOCC2.Cl.Cl

4-(Piperidin-4-ylmethyl)morpholine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O and a CAS number of 81310-63-6. This compound features a morpholine ring substituted with a piperidinylmethyl group, making it a member of the morpholine derivatives. The presence of two hydrochloride groups indicates its salt form, which enhances its solubility in polar solvents. The compound's structure is characterized by a morpholine ring (a six-membered ring containing both oxygen and nitrogen) linked to a piperidine moiety, contributing to its potential biological activity and utility in various applications .

Typical for amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the piperidine and morpholine rings can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: As a dihydrochloride salt, it can dissociate in aqueous solutions, participating in acid-base equilibria.
  • Formation of Complexes: The nitrogen atoms can coordinate with metal ions, forming complexes that may have catalytic or therapeutic properties.

These reactions underline its versatility in synthetic organic chemistry and medicinal chemistry .

The synthesis of 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride typically involves the following steps:

  • Formation of Morpholine Derivative: Morpholine can be synthesized from ethylene oxide and ammonia, followed by alkylation.
  • Piperidine Alkylation: Piperidine can be reacted with an appropriate alkyl halide to form the piperidinylmethyl group.
  • Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to produce the dihydrochloride salt.

Alternative methods may include one-pot reactions or the use of coupling reagents to facilitate the formation of the morpholine-piperidine linkage .

4-(Piperidin-4-ylmethyl)morpholine dihydrochloride has several potential applications:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new drugs targeting neurological conditions.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
  • Biological Studies: Investigated for its interactions with biological systems, particularly in neuropharmacology.

These applications highlight its significance in both academic research and industrial settings .

Studies focusing on the interactions of 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride with various biological targets are essential for understanding its pharmacological profile. Key areas include:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could reveal its potential therapeutic effects.
  • Enzyme Inhibition Assays: Evaluating whether it inhibits specific enzymes involved in metabolic pathways may provide insights into its biological activity.
  • Toxicological Assessments: Understanding any toxic effects or side effects is crucial for evaluating its safety profile in potential therapeutic applications .

Several compounds share structural similarities with 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride. Here are some noteworthy comparisons:

Compound NameStructure CharacteristicsUnique Features
4-(Morpholin-4-yl)-piperidine dihydrochlorideSimilar piperidine-morpholine linkageDifferent nitrogen positioning affects activity
4-(Piperidin-4-yl)morpholine hydrochlorideLacks one hydrochloride groupMay exhibit different solubility properties
1-(Piperidin-4-yl)-2-methylpropan-1-oneContains a ketone functional groupPotentially different pharmacodynamics

These compounds illustrate variations in structure that may lead to unique biological activities and applications, emphasizing the distinctiveness of 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride within this chemical class .

Dates

Modify: 2023-08-19

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